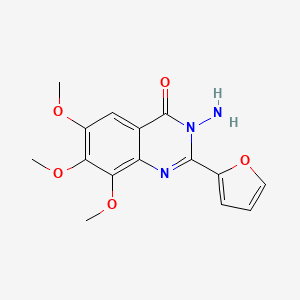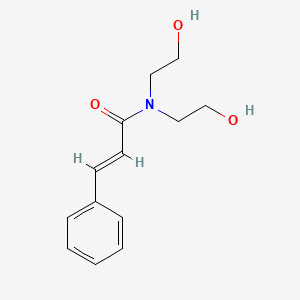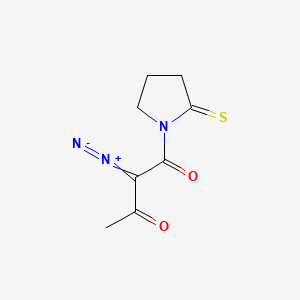
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione is a diazo compound characterized by the presence of a diazo group (-N=N-) and a sulfanylidenepyrrolidinyl moiety Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in the formation of various complex molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione typically involves the diazotization of a suitable precursor. One common method is the reaction of a 1,3-diketone with a diazo transfer reagent such as p-toluenesulfonyl azide or methanesulfonyl azide. The reaction is usually carried out in the presence of a base, such as potassium ethoxide or triethylamine, in a suitable solvent like ethanol or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the diazo group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: It can be used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 2-Diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione exerts its effects involves the generation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including insertion, addition, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed .
Comparación Con Compuestos Similares
Similar Compounds
2-Diazo-1,3-indanedione: Another diazo compound with a similar structure but different reactivity and applications.
2-Diazo-5,5-dimethylcyclohexane-1,3-dione: A cyclic diazo compound with distinct chemical properties and uses.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H9N3O2S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
2-diazo-1-(2-sulfanylidenepyrrolidin-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H9N3O2S/c1-5(12)7(10-9)8(13)11-4-2-3-6(11)14/h2-4H2,1H3 |
Clave InChI |
QOEPZKBNPGXERY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


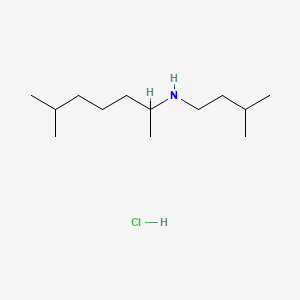
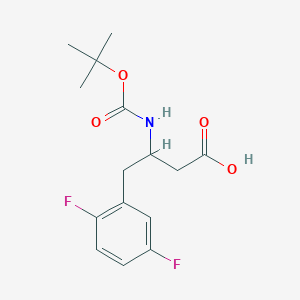
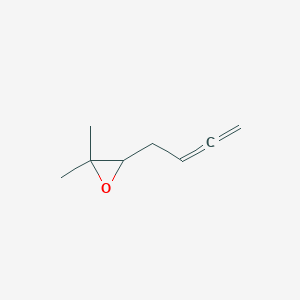

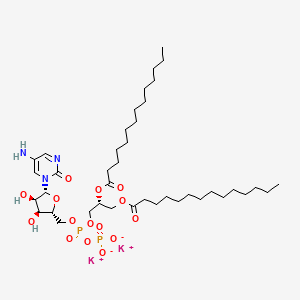
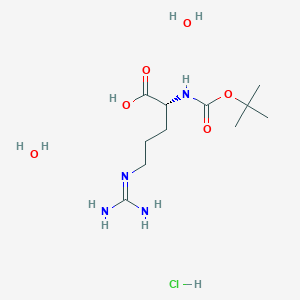
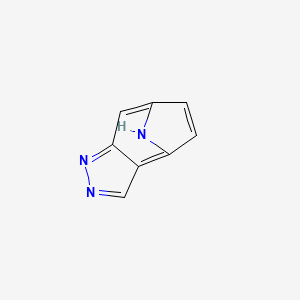
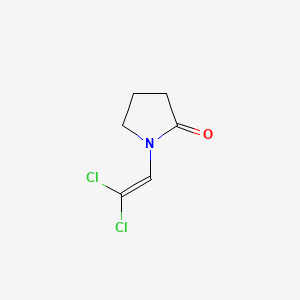
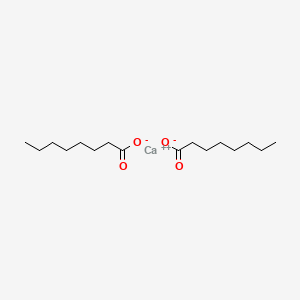
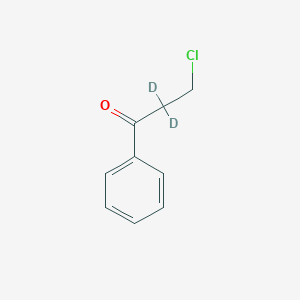
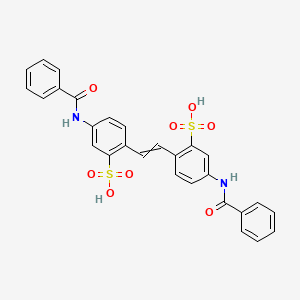
![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
